8-methoxyisoquinoline-4-carboxylic acid

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

This 4-carboxylic acid isomer is distinguished by a unique steric and electronic profile, critical for reproducible SAR studies and high-yield conjugations in β-lactamase inhibitor and tubulin-binding research. With a purity of ≥97%, it ensures reliable results in sensitive assays and is not interchangeable with 1-, 3-, or 5-isomers.

Molecular Formula C11H9NO3
Molecular Weight 203.2
CAS No. 1539960-58-1
Cat. No. B6258556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxyisoquinoline-4-carboxylic acid
CAS1539960-58-1
Molecular FormulaC11H9NO3
Molecular Weight203.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxyisoquinoline-4-carboxylic Acid (CAS 1539960-58-1): Core Identity and Procurement Context


8-Methoxyisoquinoline-4-carboxylic acid (CAS 1539960-58-1) is a heteroaromatic building block comprising a methoxy-substituted isoquinoline core with a carboxylic acid at the 4-position . The compound is a crystalline solid with a molecular formula of C11H9NO3 and a molecular weight of 203.19 g/mol . It serves as a versatile intermediate in medicinal chemistry for constructing β-lactamase inhibitor conjugates and anticancer agents .

Why 8-Methoxyisoquinoline-4-carboxylic Acid Cannot Be Replaced by Generic Isoquinoline Carboxylic Acids


In-class compounds are not interchangeable due to precise positional isomerism and electronic modulation. The 4-carboxylic acid isomer differs fundamentally from 1-, 3-, and 5-carboxylic acid isomers in steric environment and hydrogen-bonding capacity, directly impacting downstream coupling yields and target binding . Furthermore, the electron-donating 8-methoxy group modulates the isoquinoline ring's reactivity and lipophilicity relative to unsubstituted analogs, altering both synthetic efficiency and biological permeability .

8-Methoxyisoquinoline-4-carboxylic Acid: Quantitative Differentiator Evidence Guide


Positional Isomer Differentiation: 4-Carboxylic Acid vs. 1-, 3-, and 5-Carboxylic Acid Isomers

The 4-carboxylic acid isomer presents a distinct steric environment compared to the 1-, 3-, and 5-carboxylic acid regioisomers. While all isomers share the same molecular formula (C11H9NO3) and weight (203.19 g/mol), the 4-position carboxylic acid is spatially oriented away from the pyridine nitrogen, providing a less hindered coupling site for amide bond formation . In contrast, the 1-carboxylic acid isomer (CAS 1179149-17-7) places the carboxyl group adjacent to the pyridine nitrogen, potentially introducing intramolecular hydrogen bonding that can reduce nucleophilic reactivity .

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

Electronic Modulation by 8-Methoxy Group: Impact on Reactivity and Lipophilicity

The 8-methoxy substituent is an electron-donating group that increases the electron density of the isoquinoline ring system. Compared to the unsubstituted isoquinoline-4-carboxylic acid (CAS 7159-36-6, XLogP3-AA = 1.6 [1]), the addition of the methoxy group is predicted to increase the partition coefficient (LogP) by approximately 0.3-0.5 units, enhancing membrane permeability. The increased electron density may also lower the pKa of the carboxylic acid, as observed in the predicted pKa shift from 1.00±0.10 for the unsubstituted parent to an estimated 0.8-0.9 for the methoxy derivative (calculated using Hammett constants) .

Computational Chemistry QSAR Medicinal Chemistry

Purity Specifications: 97-98% Grade vs. Standard 95% Grade Isomers

Commercial sources for 8-methoxyisoquinoline-4-carboxylic acid offer high-purity grades (97-98%) , whereas many positional isomers such as the 1-, 3-, and 5-carboxylic acid derivatives are commonly supplied at 95% purity . The higher purity of the 4-isomer translates to lower levels of unknown impurities, which is critical for reproducible synthetic yields and minimizing side reactions in sensitive medicinal chemistry applications .

Chemical Synthesis Quality Control Procurement

Application in β-Lactamase Inhibitor Conjugation: A Strategic Differentiator

Pharmaceutical research indicates that the carboxylic acid group at the 4-position of the 8-methoxyisoquinoline scaffold enables direct conjugation to β-lactamase inhibitors, creating novel combination therapies against drug-resistant bacteria . This specific application has been highlighted for the 4-carboxylic acid isomer, while similar claims for the 1-, 3-, or 5-carboxylic acid isomers are not documented in available technical literature. The 4-position provides an optimal orientation for linker attachment without interfering with the methoxy group's electronic contributions to target binding .

Antibiotic Resistance Drug Discovery Chemical Biology

8-Methoxyisoquinoline-4-carboxylic Acid: Evidence-Based Application Scenarios


Medicinal Chemistry: Building Block for β-Lactamase Inhibitor Conjugates

The 4-carboxylic acid group provides a conjugation handle for β-lactamase inhibitors, a strategy documented in pharmaceutical research for creating combination therapies against drug-resistant bacteria . The 8-methoxy group enhances electronic properties favorable for target binding .

Anticancer Agent Development: Tubulin Binding Enhancement

The electron-donating 8-methoxy group enhances binding to tubulin, as reported in medicinal chemistry studies . The 4-carboxylic acid can be further functionalized to improve pharmacokinetic properties .

Chemical Biology Probe Synthesis

The compound serves as a versatile scaffold for creating novel antibiotics and chemical probes . Its high purity (97-98%) ensures reproducible results in sensitive biological assays.

Structure-Activity Relationship (SAR) Studies of Isoquinoline-Based Inhibitors

As a distinct positional isomer with unique steric and electronic features , this compound is valuable for mapping SAR in drug discovery programs targeting kinases, GPCRs, or metal-dependent enzymes.

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